![molecular formula C17H21F5O B15161226 5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene CAS No. 796883-84-6](/img/structure/B15161226.png)
5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a butylcyclohexyl group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that are valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group . The reaction conditions often require the presence of a catalyst, such as palladium, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from reaction by-products and impurities.
化学反应分析
Types of Reactions
5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene has several scientific research applications:
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s fluorinated nature enhances its metabolic stability and bioavailability, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
作用机制
The mechanism by which 5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
相似化合物的比较
Similar Compounds
4-(Difluoromethoxy)benzaldehyde: Shares the difluoromethoxy group but lacks the butylcyclohexyl and trifluorobenzene components.
Difluoromethylated Aromatics: Compounds with similar difluoromethyl groups but different aromatic backbones.
Uniqueness
5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene is unique due to its combination of a butylcyclohexyl group and multiple fluorine atoms, which confer specific physical and chemical properties. This uniqueness makes it valuable in applications requiring high stability, specific reactivity, and enhanced bioavailability.
属性
CAS 编号 |
796883-84-6 |
|---|---|
分子式 |
C17H21F5O |
分子量 |
336.34 g/mol |
IUPAC 名称 |
5-[(4-butylcyclohexyl)-difluoromethoxy]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C17H21F5O/c1-2-3-4-11-5-7-12(8-6-11)17(21,22)23-13-9-14(18)16(20)15(19)10-13/h9-12H,2-8H2,1H3 |
InChI 键 |
RALHJMLNUFORJZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CCC(CC1)C(OC2=CC(=C(C(=C2)F)F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B15161147.png)
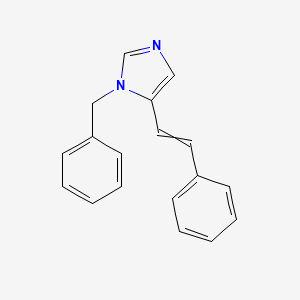
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)

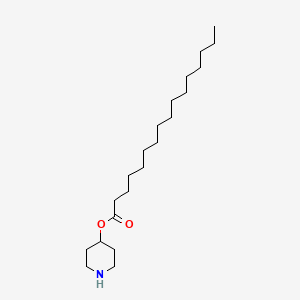
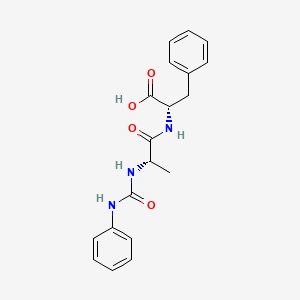
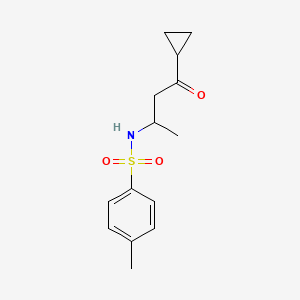
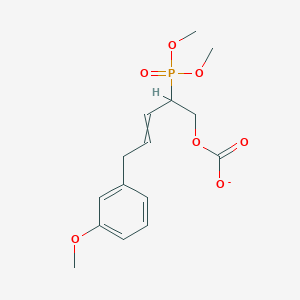
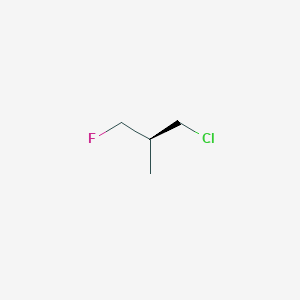
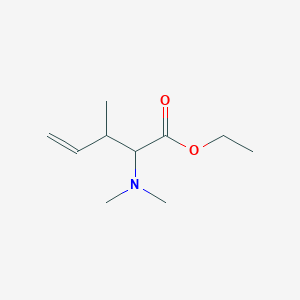
![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)
